molecular formula C10H9FN4 B060706 6-(4-Fluorophenyl)pyrimidine-2,4-diamine CAS No. 175137-25-4

6-(4-Fluorophenyl)pyrimidine-2,4-diamine

Cat. No.: B060706
CAS No.: 175137-25-4
M. Wt: 204.2 g/mol
InChI Key: UJHDGCSPZQBXEB-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H9FN4. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its significant applications in various fields, including medicinal chemistry and material science .

Mechanism of Action

Target of Action

The primary targets of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s primary targets and mode of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it’s challenging to discuss how environmental factors might influence this compound’s action .

Preparation Methods

The synthesis of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-(4-Fluorophenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(4-Fluorophenyl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

6-(4-Fluorophenyl)pyrimidine-2,4-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-(4-fluorophenyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4/c11-7-3-1-6(2-4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHDGCSPZQBXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371578
Record name 6-(4-fluorophenyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-25-4
Record name 6-(4-fluorophenyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-25-4
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